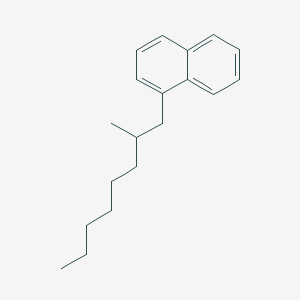
1-(2-Methyloctyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyloctyl)naphthalene is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings. This compound is particularly interesting due to its unique structure, which includes a 2-methyloctyl group attached to the naphthalene core. Naphthalenes are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-(2-Methyloctyl)naphthalene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with 2-methyloctyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial production methods for this compound often involve large-scale alkylation processes. These methods utilize continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of environmentally friendly solvents and catalysts is also a focus in modern industrial processes to minimize environmental impact.
Chemical Reactions Analysis
1-(2-Methyloctyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the alkyl side chain, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon. This process can reduce the naphthalene ring to form tetrahydronaphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur at the naphthalene ring. For example, nitration with concentrated nitric acid and sulfuric acid can yield nitronaphthalene derivatives.
Common reagents and conditions for these reactions include strong acids or bases, metal catalysts, and specific solvents that facilitate the desired transformations. The major products formed depend on the reaction conditions and the specific reagents used.
Scientific Research Applications
1-(2-Methyloctyl)naphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and chemicals.
Biology: Naphthalene derivatives, including this compound, have been studied for their biological activities. They exhibit antimicrobial, antioxidant, and anti-inflammatory properties, making them potential candidates for drug development.
Medicine: Research has shown that naphthalene derivatives can act as inhibitors of certain enzymes and receptors, which could be useful in the treatment of various diseases.
Industry: In the industrial sector, this compound is used as a component in the formulation of lubricants, surfactants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methyloctyl)naphthalene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes, leading to cell lysis. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
1-(2-Methyloctyl)naphthalene can be compared with other naphthalene derivatives, such as 2-methylnaphthalene and 1-methylnaphthalene. While these compounds share a similar naphthalene core, the presence of different alkyl groups imparts unique properties and reactivity. For example, 2-methylnaphthalene is known for its use in the synthesis of vitamin K, while 1-methylnaphthalene is used in the production of polyethylene naphthalate.
Properties
CAS No. |
666707-78-4 |
|---|---|
Molecular Formula |
C19H26 |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
1-(2-methyloctyl)naphthalene |
InChI |
InChI=1S/C19H26/c1-3-4-5-6-10-16(2)15-18-13-9-12-17-11-7-8-14-19(17)18/h7-9,11-14,16H,3-6,10,15H2,1-2H3 |
InChI Key |
SITJBBVMNVNZOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



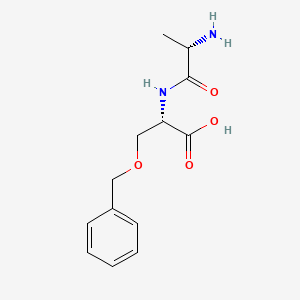
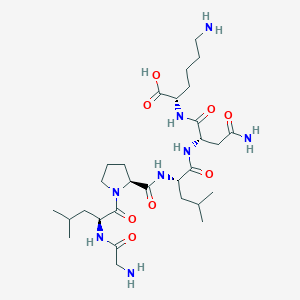
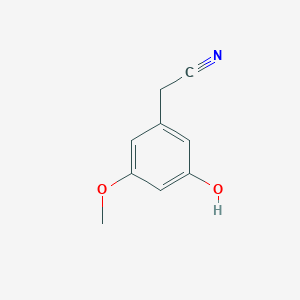
![N-[4'-(Pyren-1-yl)[1,1'-biphenyl]-4-yl]-N-(pyridin-2-yl)pyridin-2-amine](/img/structure/B12520356.png)
![4,8,11,15,22-Pentaazabicyclo[16.3.1]docosa-1(22),18,20-triene-3,16-dione](/img/structure/B12520357.png)
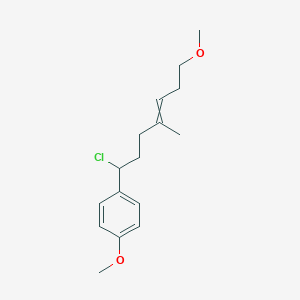
![N'-[3-(Diethylamino)phenyl]-N,N-dimethylsulfuric diamide](/img/structure/B12520362.png)
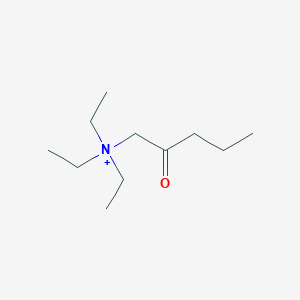
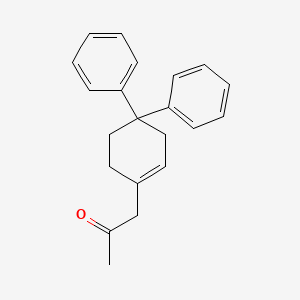
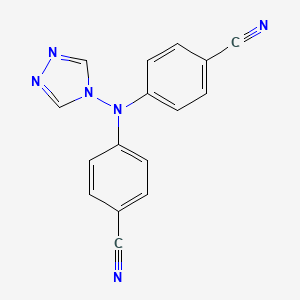
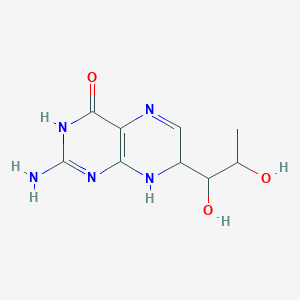
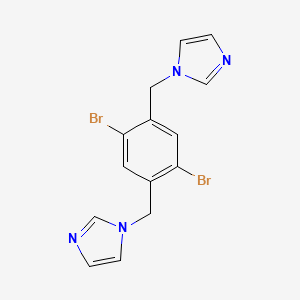
![6-({[3,4,5-Trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol](/img/structure/B12520402.png)
